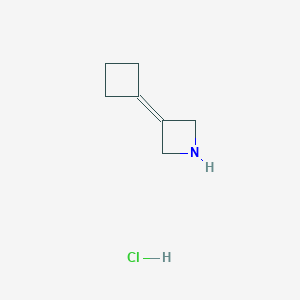
3-Cyclobutylideneazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylideneazetidine hydrochloride is a white, crystalline powder with the molecular formula C7H12ClN and a molecular weight of 145.6 g/mol. This compound has gained considerable interest due to its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclobutylideneazetidine hydrochloride, involves various methods. One common approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. These methods may include the use of microwave irradiation, catalytic processes, and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and nucleophiles. For example, the aza Paternò–Büchi reaction, a [2+2]-cycloaddition reaction between imines and alkenes, produces azetidines under visible light-mediated conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the aza Paternò–Büchi reaction yields functionalized azetidines .
Scientific Research Applications
3-Cyclobutylideneazetidine hydrochloride has various scientific research applications, including its use in organic synthesis, medicinal chemistry, and polymerization . Azetidines are valuable building blocks for the synthesis of bioactive compounds, such as bronchodilating and anti-inflammatory drugs . They also play a role in drug discovery, polymerization, and the development of chiral templates .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Cyclobutylideneazetidine hydrochloride include other azetidines and aziridines. These compounds share the characteristic four-membered ring structure and exhibit similar reactivity due to ring strain .
Uniqueness: this compound is unique due to its specific cyclobutylidene substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other azetidines and aziridines, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
3-cyclobutylideneazetidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H |
InChI Key |
QJDOYDVNSHMYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CNC2)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















